Cas no 89218-87-1 (5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride)
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole, 5-bromo-2-(chloromethyl)-, monohydrochloride
- 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
- NE38799
- EN300-135277
- 89218-87-1
- 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazolehydrochloride
- E74499
- 5-bromo-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride
- BS-45605
- 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole HCl
- 6-bromo-2-(chloromethyl)-1H-benzimidazole;hydrochloride
- 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
-
- Inchi: 1S/C8H6BrClN2.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4H2,(H,11,12);1H
- InChI Key: XLZRQNZCAVFSNC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(CCl)=N2.Cl
Computed Properties
- Exact Mass: 279.91697g/mol
- Monoisotopic Mass: 279.91697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM245-1g |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 1g |
1517.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM245-200mg |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 200mg |
435.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM245-50mg |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 50mg |
179.0CNY | 2021-07-17 | |
| Ambeed | A847128-250mg |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 250mg |
$51.0 | 2025-04-15 | |
| Ambeed | A847128-1g |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 1g |
$133.0 | 2025-04-15 | |
| Ambeed | A847128-5g |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 5g |
$460.0 | 2025-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31465-5g |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 5g |
¥3362.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31465-1g |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 1g |
¥840.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31465-250mg |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 250mg |
¥312.0 | 2022-10-09 | |
| eNovation Chemicals LLC | Y1257472-1g |
5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |
89218-87-1 | 95% | 1g |
$170 | 2024-06-06 |
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Suppliers
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride: A Comprehensive Overview
The compound 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride (CAS No. 89218-87-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a diazole ring fused to a benzene ring. The presence of bromine and chloromethyl groups in its structure imparts unique chemical properties, making it a valuable molecule for research and industrial applications.
Benzodiazoles are known for their stability, fluorescence properties, and ability to act as ligands in coordination chemistry. The 5-bromo substitution in this compound introduces electron-withdrawing effects, which can influence its reactivity and spectral properties. Similarly, the chloromethyl group at position 2 adds versatility to the molecule, enabling it to participate in various chemical reactions such as nucleophilic substitutions or additions.
Recent studies have highlighted the potential of 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications.
In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The bromine and chloromethyl groups can serve as reactive handles for further functionalization, enabling the synthesis of bioactive molecules. Recent research has focused on its potential as an intermediate in the development of anticancer agents and antibiotics. The ability to modify the structure further enhances its utility in drug discovery programs.
The synthesis of 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves a multi-step process that typically starts with the preparation of 1H-1,3-benzodiazole derivatives. The introduction of bromine and chloromethyl groups is achieved through electrophilic substitution reactions or other specialized techniques. The hydrochloride form is often preferred due to its enhanced solubility and stability under various reaction conditions.
From an analytical standpoint, this compound has been extensively studied using techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and X-ray crystallography. These studies have provided insights into its electronic structure, photophysical properties, and molecular geometry. Such information is crucial for understanding its behavior in different chemical environments and for designing new materials based on its structure.
One of the most exciting developments involving 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is its use in the creation of fluorescent sensors. By leveraging its inherent fluorescence properties and reactivity towards specific analytes, researchers have developed sensors capable of detecting metal ions, pH changes, and other environmental factors with high sensitivity.
In conclusion, 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride (CAS No. 89218-87-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for scientists working in fields such as materials science, medicinal chemistry, and analytical chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an even more significant role in advancing technological and therapeutic innovations.
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